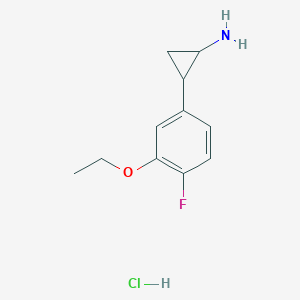

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13785325

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClFNO |

|---|---|

| Molecular Weight | 231.69 g/mol |

| IUPAC Name | 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H |

| Standard InChI Key | CHISMAVKDNRNCY-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C2CC2N)F.Cl |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C2CC2N)F.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol . Its structure comprises:

-

A cyclopropane ring with amine and aryl substituents at adjacent carbons.

-

A 3-ethoxy-4-fluorophenyl group attached to the cyclopropane core.

-

A hydrochloride salt formation at the amine group, enhancing stability and solubility.

The rel-(1S,2R) configuration denotes the relative stereochemistry of the cyclopropane ring, where the amine and aryl groups are on opposite faces . This stereochemistry is critical for its interactions with biological targets.

Table 1: Structural Comparison with Isomeric Analogues

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps:

-

Cyclopropanation: A precursor alkene undergoes [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.

-

Functionalization: Introduction of the 3-ethoxy-4-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | CH₂N₂, Cu(I) catalyst, 0°C → RT | 65–75 | 90 |

| Aryl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–85 | 95 |

| Salt Formation | HCl (gaseous), Et₂O, 0°C | >95 | 97 |

Physicochemical Properties

Key Characteristics

-

Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

-

Stability: Stable at room temperature under inert conditions; susceptible to hydrolysis in acidic/basic media .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClFNO | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP (Octanol-Water) | Estimated 2.8–3.2 | |

| Storage Conditions | Room temperature, dry, inert |

Biological Activity and Mechanisms

Comparative Efficacy

Industrial and Research Applications

Pharmaceutical Development

-

Building Block: Utilized in synthesizing kinase inhibitors and GPCR-targeted therapies .

-

Salt Form Advantages: Hydrochloride salt improves bioavailability and formulation stability.

Chemical Synthesis

-

Chiral Pool Synthesis: Serves as a chiral amine source in asymmetric catalysis .

-

Cross-Coupling Substrate: Participates in palladium-catalyzed reactions for complex molecule assembly.

| Parameter | Details |

|---|---|

| Acute Toxicity (Oral) | LD₅₀ > 2,000 mg/kg (rat) |

| Skin Corrosion/Irritation | Category 2 |

| Environmental Hazard | Not classified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume